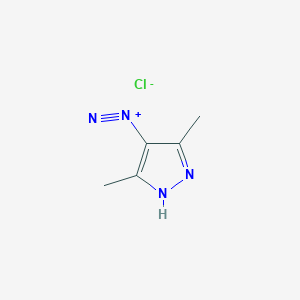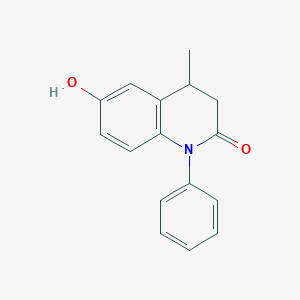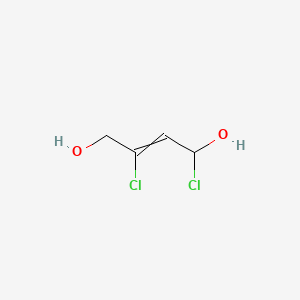![molecular formula C16H24N2O2 B14354633 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one CAS No. 90596-40-0](/img/structure/B14354633.png)
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one typically involves the reaction of 4-methylpiperazine with an appropriate phenyl derivative. One common method involves the reaction of 4-methylpiperazine with 4-(2-bromoethoxy)acetophenone under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine}
- 1-{4-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one}
- (Z)-2-{2-(4-Methylpiperazin-1-yl)benzyl}diazenecarbothioamide
Uniqueness
1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one is unique due to its specific structural features, such as the presence of the ethoxy group and the piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90596-40-0 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]propan-2-one |
InChI |
InChI=1S/C16H24N2O2/c1-14(19)13-15-3-5-16(6-4-15)20-12-11-18-9-7-17(2)8-10-18/h3-6H,7-13H2,1-2H3 |
InChI Key |
QUWCGKBBRSYISP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCCN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
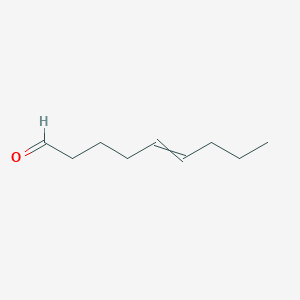
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)


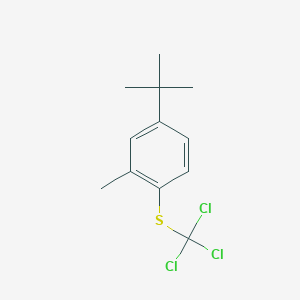
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
